![molecular formula C15H22Cl2N2O2 B11171509 2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B11171509.png)
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide is an organic compound that belongs to the class of phenoxy herbicides. It is known for its use in agricultural applications, particularly as a herbicide to control broadleaf weeds. The compound is characterized by its chemical structure, which includes a dichlorophenoxy group and a diethylamino propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide typically involves the esterification of 2,4-dichlorophenol with chloroacetic acid, followed by amidation with diethylamine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The amidation step is usually carried out under reflux conditions to ensure complete conversion of the ester to the amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as triethylamine or iron phthalocyanine can enhance the reaction efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include substituted phenoxy derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental impact.
Biology: The compound is studied for its effects on plant growth and development, particularly in understanding the mechanisms of herbicide resistance.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the formulation of herbicides and pesticides for agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide involves its interaction with plant hormone pathways. The compound mimics natural auxins, leading to uncontrolled growth and eventual death of the plant. It targets specific auxin receptors and disrupts normal cellular processes, resulting in abnormal growth patterns and senescence .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar applications.
3,5-dibromo-4-hydroxybenzonitrile (bromoxynil): A herbicide with a different chemical structure but similar herbicidal properties.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide is unique due to its specific chemical structure, which provides distinct advantages in terms of selectivity and potency as a herbicide. Its diethylamino propyl chain enhances its solubility and effectiveness compared to other similar compounds .
Properties
Molecular Formula |
C15H22Cl2N2O2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(diethylamino)propyl]acetamide |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-3-19(4-2)9-5-8-18-15(20)11-21-14-7-6-12(16)10-13(14)17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20) |
InChI Key |
KDHOFGDECNULPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(butanoylamino)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B11171426.png)
![3-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11171432.png)
![2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B11171450.png)
![2-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11171460.png)
![N-(2-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171466.png)

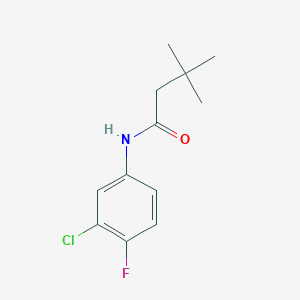
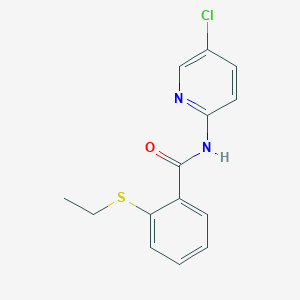
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide](/img/structure/B11171490.png)
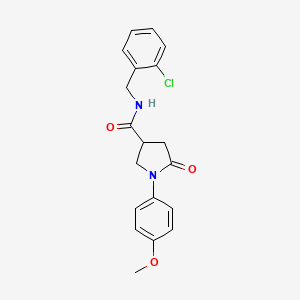
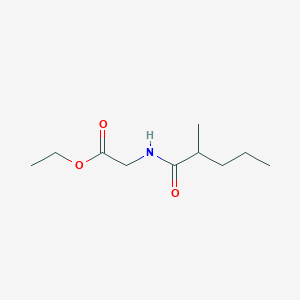
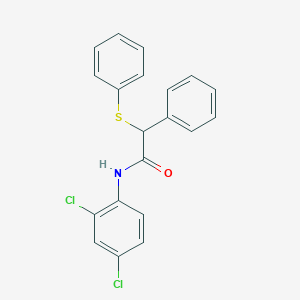
![Ethyl 1-[2-(4-bromophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B11171504.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11171507.png)
